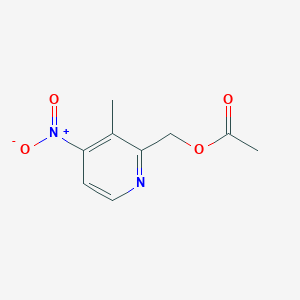
(3-Methyl-4-nitropyridin-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-4-nitropyridin-2-yl)methyl acetate is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position, a nitro group at the 4-position, and a methyl acetate group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-nitropyridin-2-yl)methyl acetate typically involves the esterification of (3-Methyl-4-nitropyridin-2-yl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-nitropyridin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be hydrolyzed to yield the corresponding alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed
Oxidation: Formation of (3-Methyl-4-aminopyridin-2-yl)methyl acetate.
Reduction: Formation of (3-Methyl-4-aminopyridin-2-yl)methyl acetate.
Substitution: Formation of (3-Methyl-4-nitropyridin-2-yl)methanol.
Scientific Research Applications
(3-Methyl-4-nitropyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyl-4-nitropyridin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The acetate group can be hydrolyzed to release the corresponding alcohol, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-4-nitropyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of an acetate group.
(3-Methyl-4-aminopyridin-2-yl)methyl acetate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(3-Methyl-4-nitropyridin-2-yl)methyl acetate is unique due to the presence of both a nitro group and an acetate group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
(3-methyl-4-nitropyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C9H10N2O4/c1-6-8(5-15-7(2)12)10-4-3-9(6)11(13)14/h3-4H,5H2,1-2H3 |
InChI Key |
WYQDBAPAUWMIDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1COC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13874231.png)
![[(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] N-(4-chlorophenyl)carbamate](/img/structure/B13874233.png)
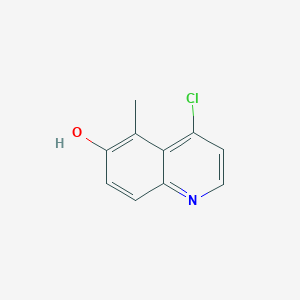
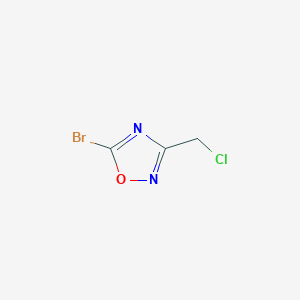
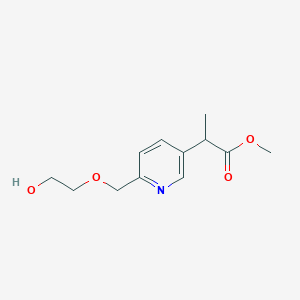
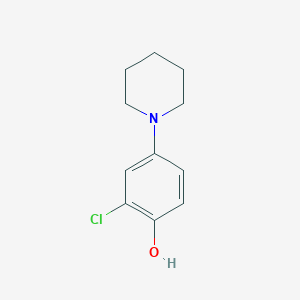
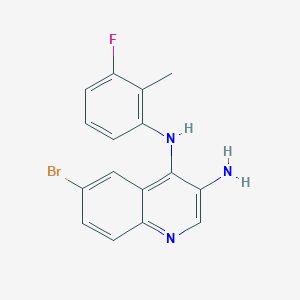
![2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid](/img/structure/B13874261.png)
![Pyrazolo[1,5-a]quinoline](/img/structure/B13874262.png)


![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)


